N-cyclopropyl-6-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)pyrimidin-4-amine
Description
N-cyclopropyl-6-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)pyrimidin-4-amine: is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methoxy group, and a tricyclic azatricyclo nonane system
Properties
IUPAC Name |
N-cyclopropyl-6-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-21-16-9-4-10-7-20(15(16)12(10)5-9)14-6-13(17-8-18-14)19-11-2-3-11/h6,8-12,15-16H,2-5,7H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLBONQCGZDKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC3CN(C1C3C2)C4=NC=NC(=C4)NC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes are converted to cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.
Construction of the Tricyclic Azatricyclo Nonane System: This step involves the formation of the tricyclic structure through a series of cyclization reactions. The use of strong acids or bases, along with heat, can facilitate these cyclizations.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the tricyclic system, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group or the methoxy group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under conditions such as reflux in polar solvents or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-6-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving pyrimidine-based enzymes. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to develop new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-6-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)pyrimidin-4-amine: shares structural similarities with other pyrimidine-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the cyclopropyl group, the methoxy group, and the tricyclic azatricyclo nonane system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
